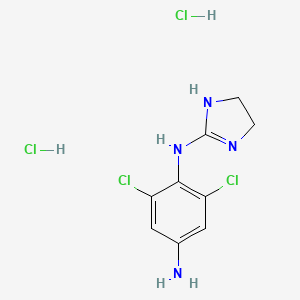
(2-Bromopyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromopyridin-3-yl)methanamine” is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Bromopyridin-3-yl)methanamine” is 1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Characterization
A study by Rao et al. (2013) involved the synthesis of a compound structurally related to (2-Bromopyridin-3-yl)methanamine, specifically a novel azetidine derivative. This compound was synthesized and its structure confirmed through various methods including IR, 1H NMR, and Mass spectrometry. The synthesized derivative exhibited antibacterial and antifungal activities, indicating its potential application in the development of new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).
Catalytic Applications
Lyakhovich et al. (2019) explored the catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of 2-bromopyridine with (1-adamantyl)methanamine and related compounds. This study showed the applicability of both catalytic systems in preparing N-pyridyl derivatives, demonstrating the utility of (2-Bromopyridin-3-yl)methanamine in catalysis and the synthesis of complex organic molecules (M. Lyakhovich, A. V. Murashkina, A. Averin, A. Abel, O. Maloshitskaya, E. Savelyev, B. Orlinson, I. Beletskaya, 2019).
Antimicrobial and Anticancer Studies
Preethi et al. (2021) described the synthesis and characterization of complexes involving 1-(furan-2-yl)methanamine condensed with a brominated compound, showing structural similarity to (2-Bromopyridin-3-yl)methanamine. These metal complexes were subjected to antimicrobial and anticancer studies, revealing significant biological efficacy. This highlights the potential of (2-Bromopyridin-3-yl)methanamine derivatives in medicinal chemistry and drug development (B. Preethi, R. Jayaprakash, S. Rani, N. Vijayakumar, 2021).
Selective Detection of Ions
Aggrwal et al. (2021) investigated the reaction products of 2,3-dibromonaphthalene-1,4-dione with compounds related to (2-Bromopyridin-3-yl)methanamine, such as (pyridine-2-yl)methanamine. The synthesized compounds displayed selective detection capabilities for Hg2+ and Ni2+ ions, suggesting their use in environmental monitoring and analytical chemistry (Gunjan Aggrwal, S. Salunke-Gawali, S. P. Gejji, Milind D. Nikalje, Debamitra Chakravarty, P. Verma, Prajkta Gosavi-Mirkute, Shital Harihar, Mahesh S. Jadhav, V. Puranik, 2021).
Mécanisme D'action
Safety and Hazards
“(2-Bromopyridin-3-yl)methanamine” is classified with the signal word “Danger” and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
(2-bromopyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCCXGCXCFAFGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616405 |
Source


|
| Record name | 1-(2-Bromopyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromopyridin-3-yl)methanamine | |
CAS RN |
205744-15-6 |
Source


|
| Record name | 1-(2-Bromopyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

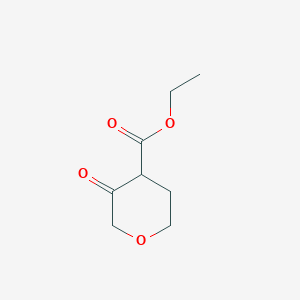

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)
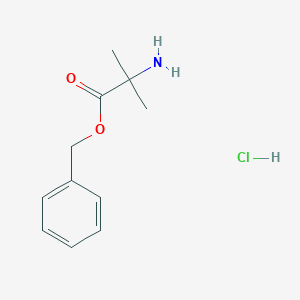



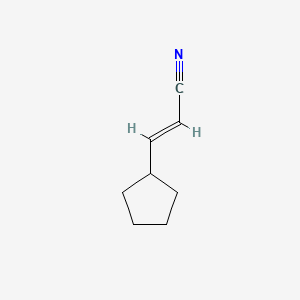


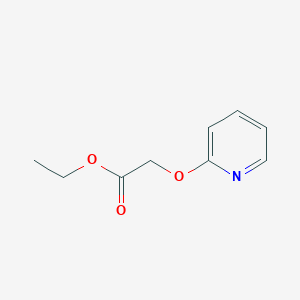
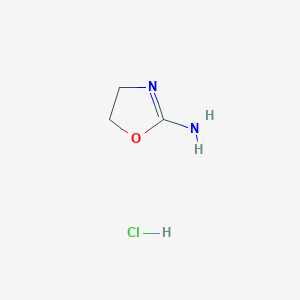
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)
